
Ethylpentachlorophenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylpentachlorophenoxyacetate is an organic compound that belongs to the class of phenoxyacetic acids. It is characterized by the presence of an ethyl group attached to a pentachlorophenoxyacetic acid moiety. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethylpentachlorophenoxyacetate typically involves the esterification of pentachlorophenoxyacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Pentachlorophenoxyacetic acid+EthanolH2SO4this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylpentachlorophenoxyacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have significant biological activities.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenoxyacetic acid derivatives
Wissenschaftliche Forschungsanwendungen
Ethylpentachlorophenoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the formulation of herbicides and pesticides due to its effectiveness in controlling unwanted vegetation.
Wirkmechanismus
The mechanism of action of ethylpentachlorophenoxyacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. Additionally, it may interact with cellular receptors, leading to changes in cell signaling and function.
Vergleich Mit ähnlichen Verbindungen
Ethylpentachlorophenoxyacetate can be compared with other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different substitution patterns.
Mecoprop: Another herbicide with a similar mode of action but different chemical structure.
Uniqueness: this compound is unique due to its high degree of chlorination, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a compound of significant interest in various fields.
Eigenschaften
CAS-Nummer |
55773-90-5 |
|---|---|
Molekularformel |
C10H7Cl5O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
ethyl 2-(2,3,4,5,6-pentachlorophenoxy)acetate |
InChI |
InChI=1S/C10H7Cl5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 |
InChI-Schlüssel |
MJRVNDGGAHMLGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


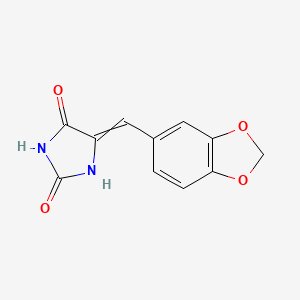
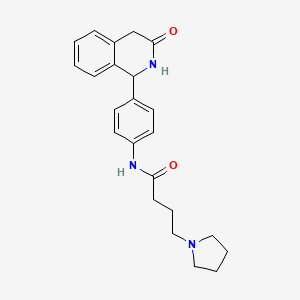
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
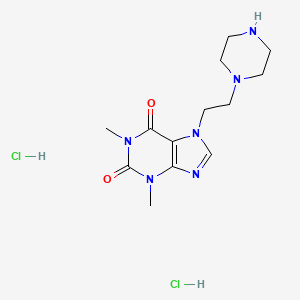
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
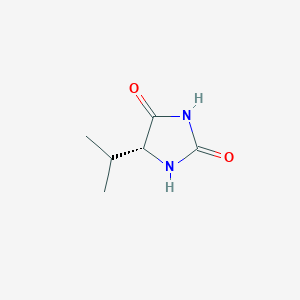

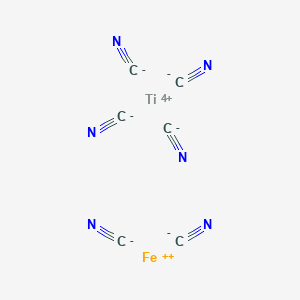
![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
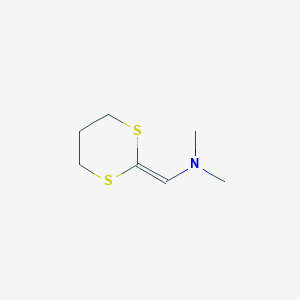
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

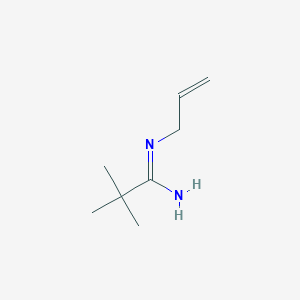
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)
